molecular formula C12H21N3O2S B11499078 Ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate CAS No. 500279-71-0

Ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate

Cat. No.: B11499078
CAS No.: 500279-71-0
M. Wt: 271.38 g/mol
InChI Key: ILQGHWZZXGJUGK-UHFFFAOYSA-N
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Description

Ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate is a chemical compound with the molecular formula C12H21N3O2S and a molecular weight of 271.38 g/mol This compound belongs to the class of spiro compounds, which are characterized by a unique spiro linkage involving a triazaspiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a triazaspiro compound with ethyl acetate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thioxo group can yield thiols or thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific spiro structure and reactivity.

Properties

CAS No.

500279-71-0

Molecular Formula

C12H21N3O2S

Molecular Weight

271.38 g/mol

IUPAC Name

ethyl 2-(3-sulfanylidene-1,2,4-triazaspiro[4.6]undecan-2-yl)acetate

InChI

InChI=1S/C12H21N3O2S/c1-2-17-10(16)9-15-11(18)13-12(14-15)7-5-3-4-6-8-12/h14H,2-9H2,1H3,(H,13,18)

InChI Key

ILQGHWZZXGJUGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=S)NC2(N1)CCCCCC2

solubility

37.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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